molecular formula C8H8ClN3O2 B12806566 1-Formyl-4-(p-chlorophenyl)semicarbazide CAS No. 102339-00-4

1-Formyl-4-(p-chlorophenyl)semicarbazide

Cat. No.: B12806566
CAS No.: 102339-00-4
M. Wt: 213.62 g/mol
InChI Key: UIKAWTVORRTDHA-UHFFFAOYSA-N
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Description

1-Formyl-4-(p-chlorophenyl)semicarbazide is a semicarbazide derivative known for its biological activity and ability to chelate metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Formyl-4-(p-chlorophenyl)semicarbazide can be synthesized through a multi-step process. One common method involves the reaction of p-chlorophenylhydrazine with formic acid to form the intermediate, which is then reacted with semicarbazide to yield the final product . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Formyl-4-(p-chlorophenyl)semicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Formyl-4-(p-chlorophenyl)semicarbazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Formyl-4-(p-chlorophenyl)semicarbazide involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, through groove binding or intercalation. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Formyl-4-(p-chlorophenyl)semicarbazide is unique due to its specific structure, which allows it to form stable metal complexes and exhibit significant antimicrobial activity. Its ability to chelate metal ions and interact with DNA sets it apart from other semicarbazide derivatives .

Properties

CAS No.

102339-00-4

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamoylamino]formamide

InChI

InChI=1S/C8H8ClN3O2/c9-6-1-3-7(4-2-6)11-8(14)12-10-5-13/h1-5H,(H,10,13)(H2,11,12,14)

InChI Key

UIKAWTVORRTDHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NNC=O)Cl

Origin of Product

United States

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